1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione
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Overview
Description
1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione is a heterocyclic compound that features a fused ring system combining chromene and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Scientific Research Applications
1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring system and is studied for its potential as a kinase inhibitor.
1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds have similar structural features and are investigated for their antioxidant properties.
Uniqueness
1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione is unique due to its specific combination of chromene and pyrazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H10N2O4 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione |
InChI |
InChI=1S/C13H10N2O4/c1-2-15-10-7-5-3-4-6-8(7)19-13(18)9(10)14-11(16)12(15)17/h3-6H,2H2,1H3,(H,14,16) |
InChI Key |
JCBVPTSZIDEVKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)OC3=CC=CC=C32)NC(=O)C1=O |
Origin of Product |
United States |
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